3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS number and molecular weight
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS number and molecular weight
Part 1: Core Identity & Physicochemical Profile
Compound: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS Number: 863604-64-2 Molecular Weight: 228.18 g/mol Molecular Formula: C₉H₉FN₂O₄[1]
Executive Technical Summary
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a specialized Weinreb amide intermediate designed for high-precision medicinal chemistry. Its core value lies in its bifunctional electrophilicity :
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Weinreb Amide Moiety: Enables the controlled synthesis of aryl ketones via organometallic addition without over-addition to tertiary alcohols.
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Activated Fluorine (SNAr Handle): The ortho-fluorine atom, activated by the strong electron-withdrawing para-nitro group, serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[2]
This dual reactivity makes it a linchpin scaffold for synthesizing polysubstituted benzophenones, kinase inhibitors, and complex heterocycles where regioselective functionalization is critical.
Physicochemical Specifications
| Property | Value | Note |
| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics |
| Purity Grade | ≥97% (HPLC/NMR) | Standard for intermediate usage |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water/hexanes |
| Melting Point | 78–82 °C (Approximate) | Varies slightly by crystal form |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; protect from moisture |
Part 2: Synthesis & Production Protocols
The synthesis of this compound typically proceeds through a two-stage workflow starting from commercially available precursors like 3-fluoro-4-nitrotoluene or 3-fluoro-4-nitrobenzoic acid.
Workflow Diagram: Synthesis Pathway
Caption: Step-wise synthetic route from toluene precursor to final Weinreb amide.
Detailed Methodology
Step 1: Preparation of 3-Fluoro-4-nitrobenzoic Acid
If starting from the toluene derivative, oxidation is required.
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Reagents: Potassium Dichromate (K₂Cr₂O₇), Concentrated Sulfuric Acid (H₂SO₄).[3][4][5]
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Protocol:
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Suspend 3-fluoro-4-nitrotoluene (1.0 eq) in glacial acetic acid.
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Add K₂Cr₂O₇ (1.33 eq) and slowly add H₂SO₄ dropwise to control exotherm.
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Heat to 120 °C for 2–4 hours. Monitor by TLC/LC-MS.
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Workup: Quench over crushed ice. The acid precipitates as a white/yellow solid. Filter, wash with cold water, and dry.
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Step 2: Weinreb Amide Formation
This step converts the carboxylic acid to the N-methoxy-N-methyl amide.
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Reagents: 3-Fluoro-4-nitrobenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Triethylamine (Et₃N, 3.0 eq), DCM (Solvent).
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Protocol:
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Dissolve the carboxylic acid in dry Dichloromethane (DCM) at 0 °C under N₂.
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Add Et₃N followed by EDC·HCl and HOBt. Stir for 30 minutes to activate the acid.
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Add N,O-Dimethylhydroxylamine hydrochloride.
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Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
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Workup: Wash organic layer with 1N HCl, sat. NaHCO₃, and brine.[4][6] Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient) if necessary.
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Part 3: Applications & Reactivity Logic
This molecule is a "divergent intermediate." You can selectively manipulate either the carbonyl group or the aromatic ring depending on the reaction conditions.
Chemoselective Ketone Synthesis (The Weinreb Route)
The N-methoxy-N-methyl amide prevents the formation of the tetrahedral intermediate collapse until acidic workup, stopping the reaction at the ketone stage.
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Reagent Compatibility Warning: Nitro groups are sensitive to Grignard reagents (can lead to reduction or addition).
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Recommended Nucleophiles: Organolithiums (at -78 °C) or Organozinc reagents are preferred to avoid side reactions with the nitro group.
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Mechanism: The metal coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate.
Nucleophilic Aromatic Substitution (SNAr)
The para-nitro group pulls electron density from the ring, making the ortho-fluorine highly susceptible to displacement by amines, thiols, or alkoxides.[2]
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Sequence Logic: It is often strategic to perform the SNAr reaction before the Weinreb ketone formation if the nucleophile is compatible with the amide, or after if the nucleophile is sensitive.
Reactivity Divergence Diagram
Caption: Divergent synthetic utility showing F-displacement (Left) vs. Ketone formation (Right).
Part 4: Safety & Handling (SDS Summary)
Signal Word: WARNING
Hazard Statements (GHS)
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Nitro-Specific: Potential for energetic decomposition if heated under confinement. Avoid shock or friction.
Precautionary Protocols
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Engineering Controls: Always handle inside a certified chemical fume hood.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Incompatibility: Keep away from strong reducing agents (hydrides) and strong bases. The nitro group can react violently with certain nucleophiles under uncontrolled conditions.
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Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust).
References
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ChemicalBook. (2024). 4-Fluoro-3-nitrobenzoic acid synthesis and properties. Retrieved from
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BLD Pharm. (2024). 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Product Specifications. Retrieved from
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BenchChem. (2025).[2] Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. Retrieved from
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Crysdot LLC. (2024). Building Blocks: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS 863604-64-2.[1][7][8] Retrieved from
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GuideChem. (2024). Synthesis and Safety Data for Fluorinated Nitrobenzamides. Retrieved from
Sources
- 1. 1487282-77-8|3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. 863604-64-2|3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]
- 8. 3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS#:863604-64-2_上海与昂化工有限公司_化学加网 [huaxuejia.cn]
